molecular formula C11H8ClF3N4O B2994386 N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea CAS No. 338420-71-6

N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea

Cat. No.: B2994386
CAS No.: 338420-71-6
M. Wt: 304.66
InChI Key: XVUFDHOIQYNBQG-UHFFFAOYSA-N
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Description

Chemical Identity:
The compound N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea (CAS: 338407-21-9) is a urea derivative featuring a pyrrol ring substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. Its molecular formula is C23H13Cl2F6N5O2, with a molar mass of 576.28 g/mol . Structurally, the urea moiety bridges a 3-chloro-4-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl group and a pyrrol-2-yl group substituted with the same pyridinyl moiety.

The trifluoromethyl and chloro substituents on the pyridine ring enhance metabolic stability and bioactivity, common traits in modern pesticides .

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O/c12-7-4-6(11(13,14)15)5-17-9(7)19-3-1-2-8(19)18-10(16)20/h1-5H,(H3,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUFDHOIQYNBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)NC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea typically involves multiple steps, starting with the preparation of the pyridine and pyrrole precursors. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The chloro group can be introduced through halogenation reactions. The final step involves the formation of the urea group, which can be achieved through reactions with isocyanates or urea derivatives under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: The compound can be reduced to remove the chloro group, resulting in different derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophiles like amines or alkoxides, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Chloro-free pyridine derivatives.

  • Substitution: Various substituted pyridine and pyrrole derivatives.

Scientific Research Applications

N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of trifluoromethyl groups with biological macromolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several agrochemicals, particularly benzoylureas and pyridinyl derivatives. Below is a detailed comparison:

Chlorfluazuron (CAS: 71422-67-8)

  • Structure : Benzoylurea with a dichlorophenyl group linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy substituent.
  • Molecular Formula : C20H9Cl3F5N3O3.
  • Use : Insect growth regulator targeting chitin synthesis in Lepidoptera and Coleoptera pests .
  • Key Differences :
    • Core Structure : Chlorfluazuron uses a benzamide backbone, whereas the target compound employs a urea-pyrrol-pyridinyl scaffold.
    • Bioactivity : Chlorfluazuron inhibits chitin synthesis, while the target compound’s mode of action remains unconfirmed but may differ due to its unique urea-pyrrol linkage .

Fluopyram (CAS: 658066-35-4)

  • Structure : Pyridinyl-ethyl-benzamide with trifluoromethyl groups on both the pyridine and benzene rings.
  • Molecular Formula : C16H11ClF6N2O.
  • Use : Broad-spectrum fungicide targeting succinate dehydrogenase (SDHI class) .
  • Key Differences :
    • Functional Group : Fluopyram is a benzamide, lacking the urea moiety critical to the target compound.
    • Target Organism : Primarily antifungal, whereas the target compound’s urea structure aligns more with insecticidal activity .

N-(4-Chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea (CAS: 338773-02-7)

  • Structure : Urea linked to a piperazinyl-pyridinyl group and a 4-chlorophenyl group.
  • Molecular Formula : C24H19Cl2F6N5O.
  • Use : Likely an insecticide or fungicide (exact use unspecified in evidence).
  • Substituent Position: Both compounds share chloro and trifluoromethyl groups on pyridine, but the target compound’s pyrrol linker may enhance steric flexibility .

Tabulated Comparison

Compound (CAS) Core Structure Molecular Formula Molecular Weight (g/mol) Primary Use Key Substituents
Target (338407-21-9) Urea-pyrrol-pyridinyl C23H13Cl2F6N5O2 576.28 Inferred insecticide/fungicide 3-Cl, CF3 on pyridine; urea linkage
Chlorfluazuron (71422-67-8) Benzoylurea C20H9Cl3F5N3O3 540.65 Insect growth regulator 3-Cl, CF3 on pyridine; dichlorophenyl
Fluopyram (658066-35-4) Pyridinyl-benzamide C16H11ClF6N2O 396.71 Fungicide (SDHI class) CF3 on pyridine and benzene
Piperazinyl-urea (338773-02-7) Urea-piperazinyl-pyridinyl C24H19Cl2F6N5O 578.30 Unspecified agrochemical CF3, Cl on pyridine; piperazine linker

Research Findings and Structural Insights

  • Bioactivity : The trifluoromethyl group enhances lipid solubility and resistance to metabolic degradation, a feature shared across all compared compounds .
  • Urea vs.
  • Pyrrol’s smaller size may enhance penetration in insect cuticles .

Notes

  • Evidence Gaps : Direct data on the target compound’s efficacy, toxicity, and environmental behavior are absent in the provided sources. Further studies are needed to confirm its mode of action.
  • Regulatory Context : Fluopyram and chlorfluazuron are widely approved, suggesting the target compound may face similar regulatory scrutiny .

Biological Activity

N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article examines its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea has the following chemical properties:

  • Molecular Formula : C15H14ClF3N4O2
  • Molecular Weight : 374.75 g/mol
  • CAS Number : 338407-68-4

The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a pyrrole moiety and a urea functional group, contributing to its biological activity.

The biological activity of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea is attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, including Aurora-A kinase. In vitro studies demonstrated significant inhibition with IC50 values in the nanomolar range, indicating high potency against cancer cell lines.
  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 25 nM against HCT116 cells, showcasing its effectiveness in inhibiting tumor growth.
  • Anti-inflammatory Effects : The structural components of the compound suggest potential anti-inflammatory properties, which are being explored in preclinical models.

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the efficacy of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT1160.025Aurora-A kinase inhibition
A5490.049Induction of apoptosis
MCF70.042Cell cycle arrest
SF-2680.012Inhibition of proliferation

These findings highlight the compound's broad-spectrum antitumor activity and its potential for further development as a therapeutic agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the molecular structure significantly influence biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and cellular uptake.
  • Chloro Substitution : Critical for binding affinity to target enzymes.

Research has shown that variations in these substituents can lead to compounds with improved selectivity and potency against specific cancer types.

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